molecular formula C22H19N5O4S B11023414 ethyl {2-[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate

ethyl {2-[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No.: B11023414
M. Wt: 449.5 g/mol
InChI Key: XTFQQKJSBAFSRR-UHFFFAOYSA-N
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Description

Ethyl {2-[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a benzotriazinone moiety, a thiazole ring, and an ester group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {2-[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Benzotriazinone Core: The benzotriazinone moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Thiazole Ring: The thiazole ring is introduced via a condensation reaction between a thioamide and an α-haloketone.

    Coupling with the Phenyl Group: The phenyl group is attached through a Friedel-Crafts acylation reaction.

    Esterification: The final step involves esterification to introduce the ethyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazinone or thiazole rings.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and halides.

    Hydrolysis Conditions: Aqueous acid or base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, substituted derivatives, and carboxylic acids.

Scientific Research Applications

Ethyl {2-[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl {2-[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with molecular targets such as enzymes and receptors. The benzotriazinone and thiazole moieties can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Ethyl {2-[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate can be compared with similar compounds such as:

    Ethyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate: Shares the benzotriazinone core but lacks the thiazole ring.

    Ethyl 3-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}benzoate: Contains a similar benzotriazinone moiety but with different substituents.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H19N5O4S

Molecular Weight

449.5 g/mol

IUPAC Name

ethyl 2-[2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzoyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C22H19N5O4S/c1-2-31-19(28)11-16-13-32-22(23-16)24-20(29)15-9-7-14(8-10-15)12-27-21(30)17-5-3-4-6-18(17)25-26-27/h3-10,13H,2,11-12H2,1H3,(H,23,24,29)

InChI Key

XTFQQKJSBAFSRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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